

K-975 Technical Support Center: Optimizing Long-Term Treatment Strategies

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Compound of Interest

Compound Name: K-975

Cat. No.: B15608640

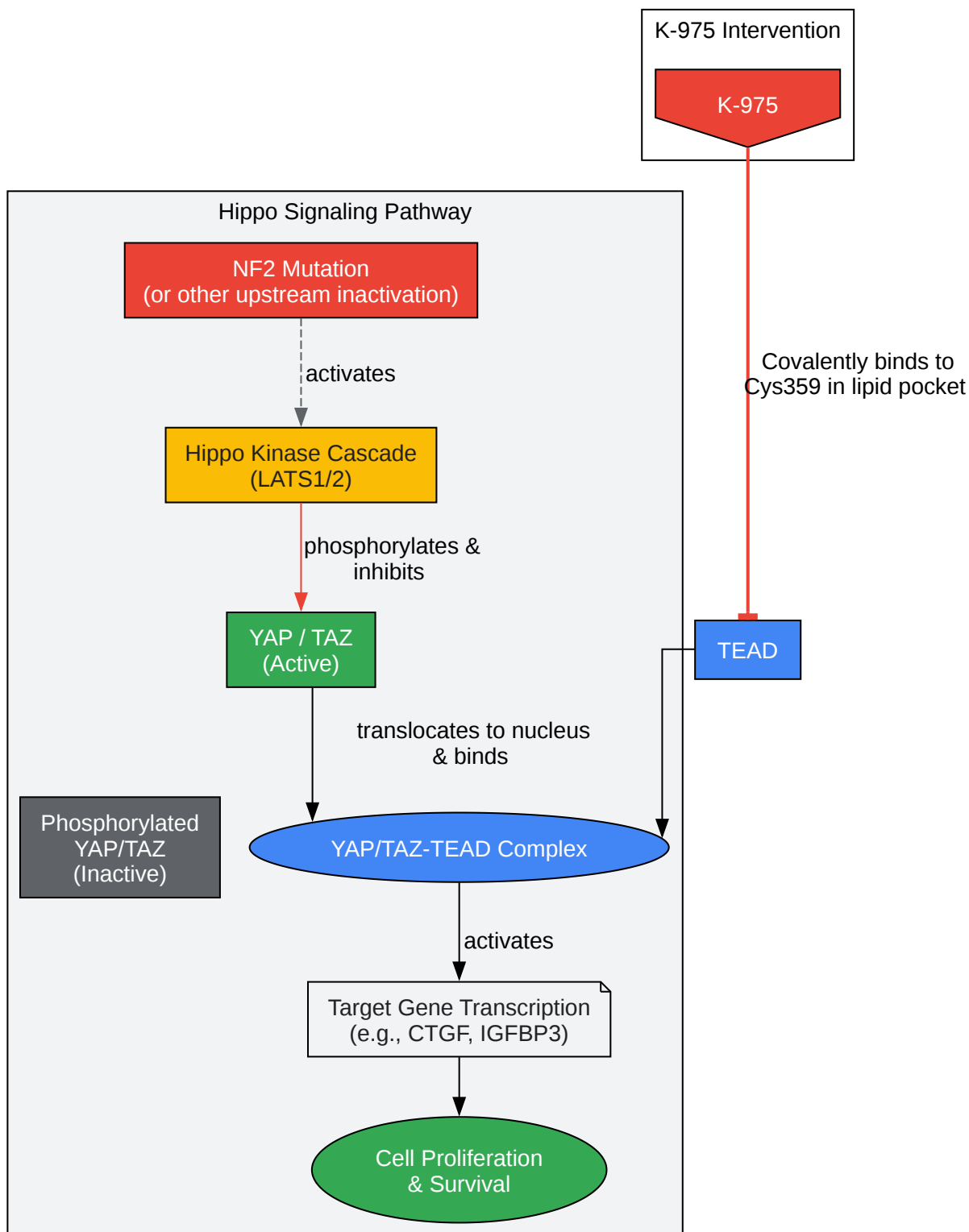
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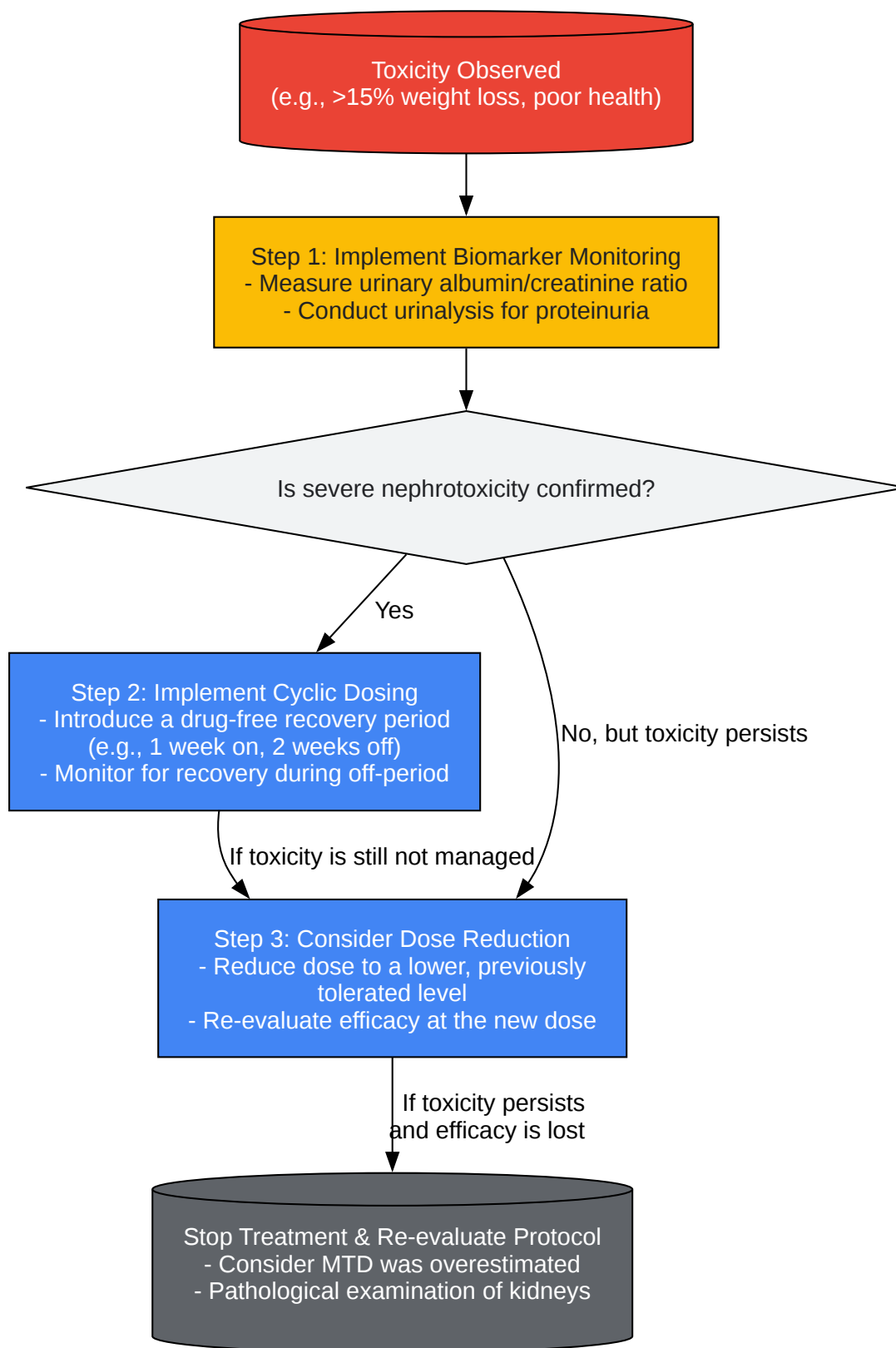
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the treatment duration of the TEAD inhibitor, **K-975**, for long-term studies. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, data summaries, and detailed protocols.

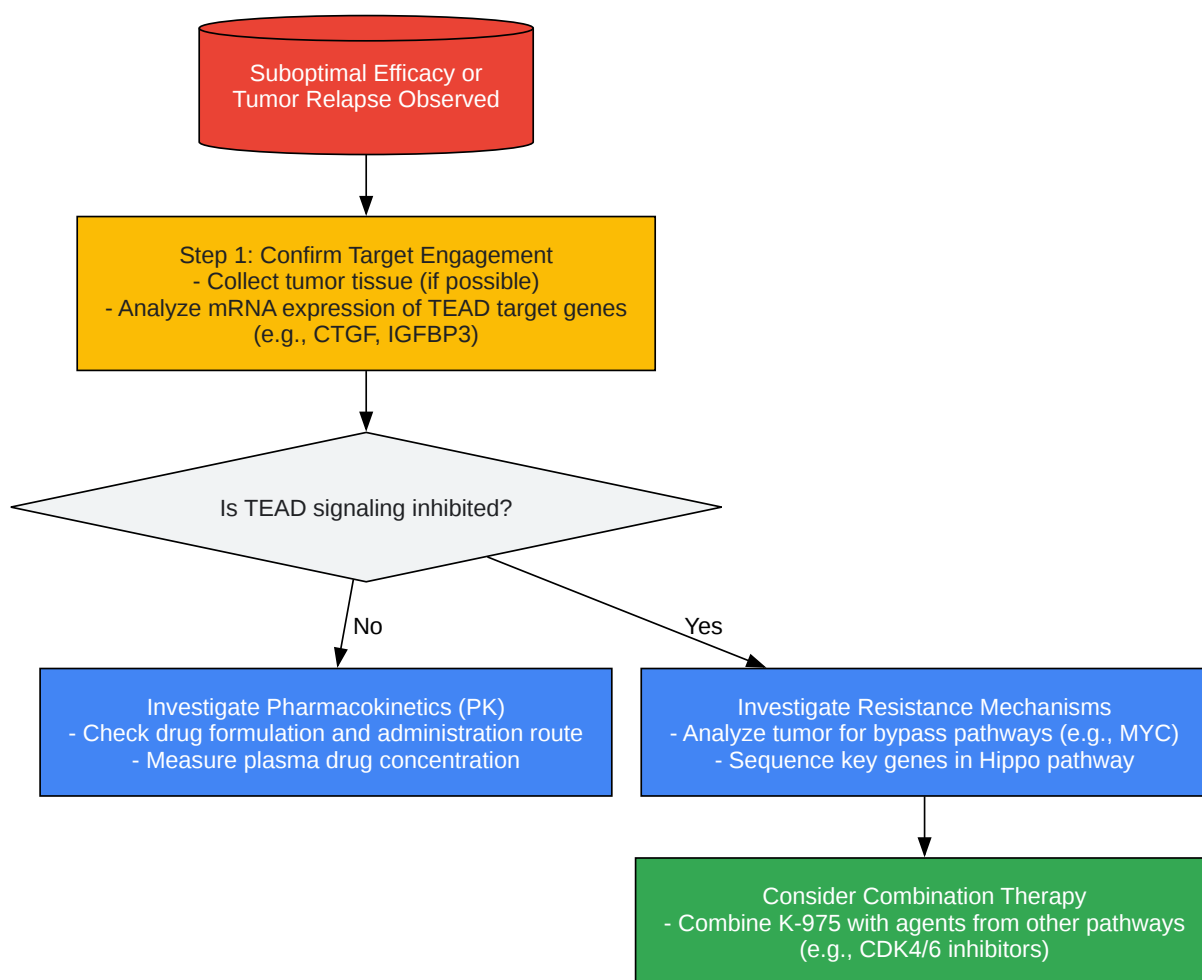
Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **K-975**?

A1: **K-975** is a potent, selective, and orally active inhibitor of the transcriptional enhanced associate domain (TEAD) family of transcription factors.[1][2] It functions by disrupting the protein-protein interaction between TEAD and its co-activators, Yes-associated protein 1 (YAP1) and transcriptional co-activator with PDZ-binding motif (TAZ).[3][4] **K-975** forms a covalent bond with a conserved cysteine residue (Cys359) located in the central palmitate-binding pocket of TEAD, which is critical for its activity.[1][3][5] By inhibiting the YAP/TAZ-TEAD complex, **K-975** suppresses the transcription of downstream target genes involved in cell proliferation and survival.[3][6]







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